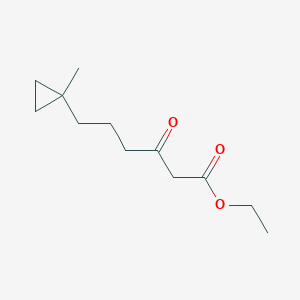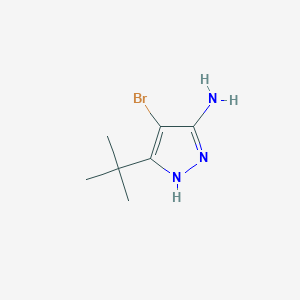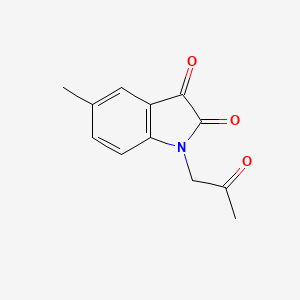![molecular formula C9H10ClNO3 B11886982 1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B11886982.png)
1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride is a chemical compound with a unique structure that includes a benzodioxole ring fused with an aminoketone group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base . Another approach includes the use of copper-catalyzed coupling reactions followed by bromination with N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H10ClNO3 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
1-(2-amino-1,3-benzodioxol-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H9NO3.ClH/c1-5(11)6-2-3-7-8(4-6)13-9(10)12-7;/h2-4,9H,10H2,1H3;1H |
InChI-Schlüssel |
VBYBYIUHGXMNMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)OC(O2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)


![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11886940.png)









